8-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that includes multiple methoxy groups and a purine core
Preparation Methods
The synthesis of 8-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves several stepsCommon reagents used in these reactions include methoxyphenyl isocyanate and other methoxy-substituted phenyl compounds .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a model compound in studies of organic reactions and mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases
Mechanism of Action
The mechanism of action of 8-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 8-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE include:
2-(3,4-Dimethoxyphenyl)ethanol: Used as a model compound in delignification studies.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]: Known for its use in various organic synthesis applications.
Methyl (3,4-dimethoxyphenyl)acetate: Employed in the synthesis of muscle relaxants.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 8-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE.
Properties
Molecular Formula |
C26H27N5O5 |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H27N5O5/c1-28-23-22(24(32)29(2)26(28)33)31-15-19(17-7-9-18(34-3)10-8-17)30(25(31)27-23)13-12-16-6-11-20(35-4)21(14-16)36-5/h6-11,14-15H,12-13H2,1-5H3 |
InChI Key |
TUVIMODOFCWXAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCC4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.